molecular formula C20H27N3OS2 B2618812 (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1428363-80-7

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2618812
CAS No.: 1428363-80-7
M. Wt: 389.58
InChI Key: DTILRLSNHRPNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound featuring multiple functional groups, including an imidazole ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the thiomethyl group. The piperidine ring is then incorporated through nucleophilic substitution reactions. Finally, the cyclopentylmethanone moiety is attached via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentylmethanone moiety can be reduced to form alcohols.

    Substitution: The imidazole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the imidazole ring suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The thiophene ring may participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(pyridin-2-yl)cyclopentyl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both imidazole and thiophene rings allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS2/c1-22-13-10-21-19(22)26-15-16-6-11-23(12-7-16)18(24)20(8-2-3-9-20)17-5-4-14-25-17/h4-5,10,13-14,16H,2-3,6-9,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTILRLSNHRPNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.